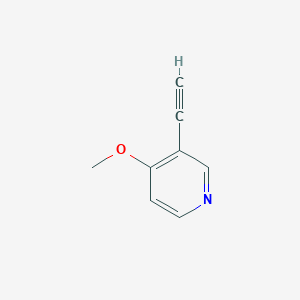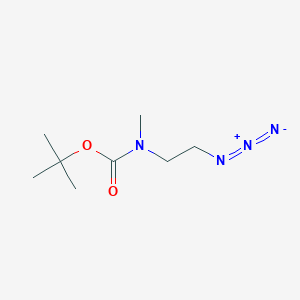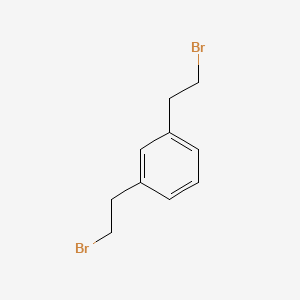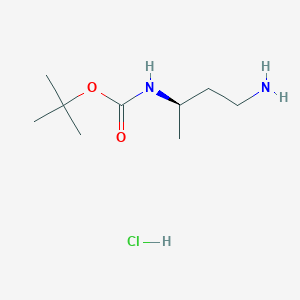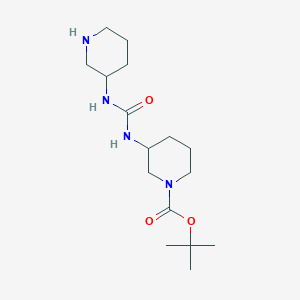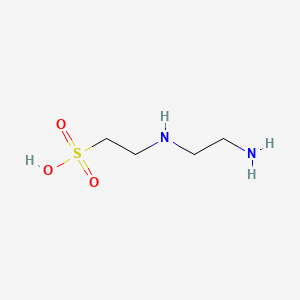
N-Aminoethyl-2-aminoethanesulfonic acid
描述
N-Aminoethyl-2-aminoethanesulfonic acid, also known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major constituent of bile. Taurine is found in the large intestine and accounts for up to 0.1% of total human body weight . It was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin .
准备方法
Synthetic Routes and Reaction Conditions: Taurine can be synthesized through the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is obtained from the reaction of ethylene oxide with aqueous sodium bisulfite . Another method involves the direct reaction of aziridine with sulfurous acid .
Industrial Production Methods: Commercially, taurine is produced using the ethanolamine method. This involves the reaction of ethanolamine with sulfurous acid to produce isethionic acid, which is then ammonolyzed to form taurine . As of 2010, China alone has more than 40 manufacturers of taurine, producing a total annual output of about 3000 tonnes .
化学反应分析
Types of Reactions: Taurine undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to produce taurine chloramine, which has antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorous acid.
Substitution: Reactions often occur in the presence of catalysts like taurine itself, under aqueous conditions.
Major Products:
Oxidation: Taurine chloramine.
Substitution: Various taurine derivatives, including 2-amino-3-cyano-4H-pyran derivatives.
科学研究应用
Taurine has a wide range of applications in scientific research:
作用机制
Taurine exerts its effects through various mechanisms:
Cell Membrane Stabilization: Taurine helps stabilize cell membranes by regulating ion flow and preventing oxidative damage.
Calcium Signaling: It modulates calcium signaling pathways, which are crucial for various cellular functions.
Antioxidant Activity: Taurine acts as an antioxidant, protecting cells from oxidative stress.
相似化合物的比较
Sulfamic Acid: Similar in structure but lacks the aminoethyl group.
Aminomethanesulfonic Acid: Similar but has a different carbon chain length.
Homotaurine: A derivative of taurine with an additional carbon in the aminoethyl chain.
Uniqueness: Taurine is unique due to its widespread presence in animal tissues and its role in various physiological processes. Unlike other similar compounds, taurine is essential for certain species and has a broad spectrum of biological activities .
属性
IUPAC Name |
2-(2-aminoethylamino)ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGRSQBDVIJNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCS(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232175 | |
| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83111-01-7 | |
| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083111017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-AMINOETHYL-2-AMINOETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS2M4MU3FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B8137097.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137107.png)
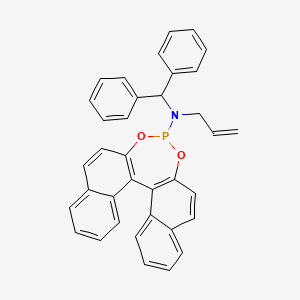
![5-Ethenyl-1-[4-triethylsilyloxy-5-(triethylsilyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8137128.png)
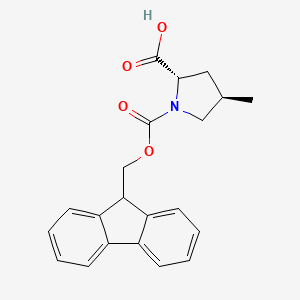
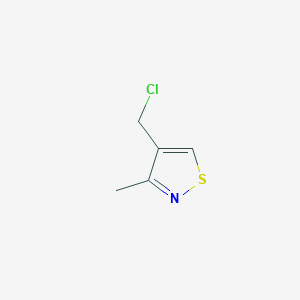
![rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B8137158.png)
![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride](/img/structure/B8137162.png)
